![molecular formula C17H19N3O2 B2784154 4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine CAS No. 2097873-56-6](/img/structure/B2784154.png)
4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry for the development of bioactive molecules .
Méthodes De Préparation
The synthesis of 4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studying various biochemical pathways.
Medicine: It is explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This interaction can modulate various biological activities, making it a valuable compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share a similar pyrrolidine scaffold and exhibit diverse biological activities.
Pyrrolidinone derivatives: Known for their promising pharmacological profiles.
Pyrazolopyrimidine derivatives: These compounds are also nitrogen-containing heterocycles with significant biological potential.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which distinguish it from other similar compounds.
Activité Biologique
4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine is a compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is known for its versatility in biological applications. The molecular formula is C17H19N3O2 with a molecular weight of 297.35 g/mol. The IUPAC name is [3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-phenylmethanone.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉N₃O₂ |
Molecular Weight | 297.35 g/mol |
IUPAC Name | [3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-phenylmethanone |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound's mechanism involves:
- Binding Affinity : The stereochemistry of the pyrrolidine ring influences its binding to target proteins, which may include receptors or enzymes involved in various biochemical pathways.
- Enzymatic Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially impacting metabolic processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Activity : In vitro assays have indicated that this compound can inhibit the proliferation of cancer cell lines, indicating potential use in oncology.
- Neuroprotective Effects : Some research suggests neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Anticancer Research : In a study focusing on human cancer cell lines (e.g., A549 lung cancer cells), the compound showed a dose-dependent decrease in cell viability after 48 hours of treatment.
Concentration (µM) Cell Viability (%) 10 80 25 60 50 30
Comparative Analysis
When compared to similar compounds such as pyrrolopyrazine and pyrazolopyrimidine derivatives, the unique structural features of this compound contribute to its distinctive biological profile.
Compound | Biological Activity |
---|---|
Pyrrolopyrazine Derivatives | Antiviral and anticancer |
Pyrazolopyrimidine | Antimicrobial and anti-inflammatory |
Q & A
Basic Research Questions
Q. Q1: What are the recommended synthetic routes for 4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine, and how can reaction conditions be optimized?
A: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, the pyrrolidine ring may be functionalized via benzoylation, followed by etherification with a pyrimidine derivative. Optimization includes controlling temperature (e.g., 60–80°C for benzoylation) and solvent polarity (e.g., DMF or THF) to enhance yield. Reaction progress should be monitored using TLC or LC-MS .
Q. Q2: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
A: Key techniques include:
- 1H NMR : Analyze chemical shifts for pyrrolidine protons (δ ~3.0–3.5 ppm) and pyrimidine methyl groups (δ ~2.5 ppm). Splitting patterns confirm substituent positions .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. For example, a molecular weight of 351.4 g/mol (C19H21N3O3) should align with calculated values .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) stretches.
Q. Q3: How can researchers assess the compound’s preliminary biological activity in vitro?
A: Design dose-response assays (e.g., 0.1–100 µM) using cell lines relevant to the target pathway (e.g., cancer or microbial models). Measure IC50 values via MTT or resazurin assays. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .
Advanced Research Questions
Q. Q4: How can computational modeling guide the design of derivatives with improved binding affinity?
A: Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs). Focus on key interactions:
- The benzoyl group may occupy hydrophobic pockets.
- The pyrimidine oxygen could form hydrogen bonds.
Validate predictions with free-energy perturbation (FEP) calculations and compare with experimental IC50 data .
Q. Q5: What experimental strategies resolve contradictions in biological activity data across studies?
A: Contradictions may arise from assay variability or off-target effects. Address this by:
- Standardizing protocols (e.g., cell passage number, serum concentration).
- Using orthogonal assays (e.g., SPR for binding affinity vs. functional assays).
- Conducting meta-analyses of published data to identify confounding variables (e.g., solvent DMSO concentration) .
Q. Q6: How should environmental fate studies be designed to evaluate the compound’s ecotoxicological risks?
A: Follow tiered testing:
Physicochemical properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7–9).
Biotic/abiotic degradation : Use OECD 301B (ready biodegradability) or 307 (soil degradation).
Toxicity assays : Test Daphnia magna (EC50) and algal growth inhibition (OECD 201). Correlate results with molecular descriptors (e.g., QSAR models) .
Q. Methodological Considerations
Q. Q7: What statistical designs are optimal for multi-factor studies (e.g., structure-activity relationships or formulation stability)?
A: Use factorial designs (e.g., 2^k for k variables) to evaluate interactions. For example:
- Factors : Substituent size (steric), logP (hydrophobicity), and temperature.
- Response variables : Bioactivity, solubility.
Analyze via ANOVA with post-hoc Tukey tests. Split-plot designs (as in agricultural studies) may also apply for hierarchical variables .
Q. Q8: How can researchers validate the compound’s stability under physiological conditions?
A: Conduct accelerated stability studies:
Propriétés
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-10-16(19-13(2)18-12)22-15-8-9-20(11-15)17(21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXACZUMZYKOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.